
Methionol
Overview
Description
Methionol (3-methylthio-1-propanol) is a sulfur-containing volatile alcohol critical to the aroma profiles of fermented foods and beverages, including cheese, wine, and passion fruit products. It is synthesized via the Ehrlich pathway during yeast metabolism of L-methionine, involving deamination to form α-keto-γ-(methylthio)butyric acid, decarboxylation to methional (3-methylthiopropionaldehyde), and subsequent reduction to this compound . Its odor threshold in wine is approximately 500 µg/L, imparting cauliflower, potato, or toasted cheese notes at concentrations above this threshold . This compound production is strain-dependent, with Saccharomyces cerevisiae wine strains like EC-1118 optimized for yields up to 240.7 µg/mL under controlled fermentation conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionol can be synthesized through the biotransformation of L-methionine by Saccharomyces cerevisiae. The process involves the catabolism of L-methionine in a medium supplemented with coconut cream. Optimal conditions for maximum this compound production include 0.30% (w/v) of L-methionine, 0.10% (w/v) of yeast extract, and zero level of diammonium phosphate. Under these conditions, a this compound concentration of 240.7 ± 17.4 μg/mL can be achieved .
Industrial Production Methods: Large-scale fermentation trials are necessary to provide valuable information for industrial production. The fermentation by Saccharomyces cerevisiae in L-methionine-supplemented coconut cream medium is an effective method for producing this compound .
Chemical Reactions Analysis
Types of Reactions: Methionol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to methional, a compound detected in young white wines undergoing oxidation.
Reduction: this compound can be reduced to form other sulfur-containing compounds.
Major Products Formed: The major products formed from these reactions include methional, 3-(methylthio)-1-propyl acetate, and 3-(methylthio)-1-propanoic acid .
Scientific Research Applications
Chemical Properties and Production
Methionol has the molecular formula and is characterized by its distinct odor and properties that make it suitable for various applications. It can be produced through enzymatic methods or chemical synthesis, including the conversion of 3-methylthiopropionaldehyde .
Food Industry Applications
Flavoring Agent:
this compound is primarily used as a flavoring agent in the food industry. Its unique aroma contributes to the sensory characteristics of various food products, particularly in enhancing the flavors of wines and spirits. Research indicates that this compound can influence the overall taste profile of beverages by interacting with other volatile compounds during fermentation processes .
Wine Production:
In winemaking, this compound is significant for its role in the development of specific aroma compounds. Studies have shown that this compound concentrations can be affected by treatments such as methyl jasmonate application to grapevines, which enhances the amino acid content and subsequently increases this compound levels in grapes .
Pharmaceutical Applications
Potential Therapeutic Uses:
this compound exhibits potential therapeutic properties, particularly in the field of pharmacology. Its antioxidant capabilities may contribute to protective effects against oxidative stress-related diseases. Research is ongoing to explore this compound's efficacy in various formulations aimed at improving health outcomes related to oxidative damage .
Drug Development:
The compound's unique chemical structure allows it to serve as a precursor in synthesizing other pharmaceutical agents. Its derivatives may be explored for developing novel drugs targeting specific biological pathways .
Environmental Applications
Biodegradable Solvent:
this compound's properties as a biodegradable solvent make it an attractive alternative in industries seeking environmentally friendly options. It can effectively dissolve various compounds while minimizing ecological impact, aligning with global sustainability goals .
Energy Production:
Emerging research suggests that this compound could play a role in renewable energy production. Its potential use in biofuels and as a hydrogen carrier positions it as a key player in developing sustainable energy solutions .
Industrial Applications
Chemical Synthesis:
this compound is utilized as an intermediate in synthesizing various chemicals, including pharmaceuticals and agrochemicals. Its versatility allows it to participate in multiple chemical reactions, facilitating the production of essential industrial compounds .
Application Area | Description |
---|---|
Food Industry | Flavoring agent enhancing sensory characteristics in beverages |
Pharmaceutical Industry | Potential therapeutic uses and drug development |
Environmental Sustainability | Biodegradable solvent for eco-friendly practices |
Chemical Industry | Intermediate for synthesizing pharmaceuticals and agrochemicals |
Case Studies
- Flavor Enhancement in Wines : A study demonstrated that treating grapevines with methyl jasmonate significantly increased this compound concentration, leading to enhanced flavor profiles in wines produced from treated grapes .
- Antioxidant Properties : Research on this compound's antioxidant capabilities showed promising results in protecting cells from oxidative stress, indicating potential applications in developing health supplements or functional foods .
- Sustainable Solvent Use : An industrial case highlighted this compound's effectiveness as a biodegradable solvent in paint formulations, reducing environmental impact while maintaining performance standards compared to traditional solvents .
Mechanism of Action
Methionol exerts its effects through its sulfur-containing structure, which allows it to participate in various biochemical pathways. It is produced via the Ehrlich pathway in Saccharomyces cerevisiae, where aminotransferase and decarboxylase are essential enzymes catalyzing this compound biosynthesis . This compound’s low odor threshold and sulfurous aroma make it a key component in flavor enhancement .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
3-Mercaptohexanol (3MH) and 3-Mercaptohexyl Acetate (3MHA)
- Structure and Origin : 3MH (C₆H₁₄OS) and its ester 3MHA (C₈H₁₆O₂S) are derived from cysteine conjugates in passion fruit juice, cleaved by yeast enzymes during fermentation .
- Aroma Profile: 3MH contributes tropical, grapefruit-like notes, while 3MHA adds passion fruit-specific aromas. Both have exceptionally low odor thresholds (1–10 ng/L), making them potent even at trace levels .
- Production: Unlike methionol, 3MH production relies on β-lyase activity rather than the Ehrlich pathway. Yeast strain ES488, for example, produces lower 3MH levels but higher this compound in passion fruit wine .
- Concentrations: 3MH in passion fruit wine ranges from 10–100 µg/L, far below this compound’s typical levels (200–3,500 µg/L) .
2-Methyl-4-propyl-1,3-oxathiane (MPO)
- Structure and Origin : MPO (C₇H₁₄OS) is a cyclic sulfur compound naturally abundant in yellow passion fruit juice.
- Aroma Profile: Imparts a distinctive passion fruit odor, contrasting with this compound’s vegetable-like notes.
- Production: MPO levels in wine (0.5–5 µg/L) are significantly lower than this compound but critical for authentic fruit flavor. Strain CY3079 reduces MPO production by 7-fold compared to other yeasts .
Methional (3-Methylthiopropionaldehyde)
- Structure and Role: Methional (C₄H₈OS) is the aldehyde precursor to this compound in the Ehrlich pathway.
- Aroma Profile: Unstable and reactive, methional contributes transient savory, potato-like notes but is rapidly reduced to this compound or oxidized to 3-methylthiopropionic acid .
- Enzymatic Conversion: Alcohol dehydrogenase Adh4p catalyzes methional reduction to this compound, with overexpression in yeast enhancing yields .
Methanethiol and Dimethyl Disulfide
- Structure and Origin : Methanethiol (CH₃SH) and dimethyl disulfide (CH₃SSCH₃) are simpler sulfur compounds derived from methionine or cysteine degradation.
- Aroma Impact: Methanethiol has an extremely low threshold (0.3 µg/L) and contributes sulfury, rotten egg odors. Dimethyl disulfide adds cabbage-like notes, often linked to wine reduction defects .
- Production Pathways: Methanethiol forms via methionine demethiolation, while dimethyl disulfide arises from methanethiol oxidation. These pathways differ from this compound’s Ehrlich route .
3-Methylthiopropionic Acid
- Structure and Role : This acid (C₄H₈O₂S) is a methional oxidation product.
- Aroma Profile: Less volatile than this compound, it contributes sour or cheesy notes in fermented matrices .
2-Mercaptoethanol
- Structure and Origin: Derived from cysteine via the Ehrlich pathway, 2-mercaptoethanol (C₂H₆OS) has a burnt rubber aroma.
- Comparison: Unlike this compound, it originates from cysteine catabolism and is less prevalent in wine .
Key Comparative Data
Table 1: Structural and Sensory Comparison
Compound | Molecular Formula | Odor Threshold | Aroma Notes | Primary Source |
---|---|---|---|---|
This compound | C₄H₁₀OS | 500 µg/L | Cauliflower, potato | L-Methionine (Ehrlich) |
3MH | C₆H₁₄OS | 1–10 ng/L | Tropical, grapefruit | Cysteine conjugates |
MPO | C₇H₁₄OS | Not reported | Passion fruit | Natural fruit/juice |
Methional | C₄H₈OS | 1 µg/L | Savory, potato | This compound precursor |
Methanethiol | CH₃SH | 0.3 µg/L | Rotten egg, sulfury | Methionine demethiolation |
Table 2: Production and Concentration Ranges
Compound | Typical Concentration | Key Influencing Factors |
---|---|---|
This compound | 200–3,500 µg/L | L-Methionine availability, yeast strain |
3MH | 10–100 µg/L | Yeast β-lyase activity, fruit matrix |
MPO | 0.5–5 µg/L | Yeast strain, fruit variety |
Methanethiol | 0.1–5 µg/L | Reductive conditions, yeast metabolism |
Metabolic and Genetic Insights
- Ehrlich Pathway Dominance: this compound production is tightly regulated by ARO8 (transaminase) and ARO10 (decarboxylase). Deletion of ARO8 in wine yeast F15 reduces this compound by 92%, highlighting its irreplaceable role .
- Nitrogen Inhibition: Diammonium phosphate (DAP) suppresses this compound synthesis by reducing yeast reliance on L-methionine catabolism for nitrogen, unlike 3MH production, which is unaffected by DAP .
- Enzymatic Engineering: Overexpression of ATF1 (alcohol acetyltransferase) shifts this compound to 3-methylthiopropyl acetate (3-MTPA), an ester with meaty aromas .
Biological Activity
Methionol, also known as 2-amino-4-methylthiobutyric acid, is a sulfur-containing amino acid derivative that has garnered interest due to its various biological activities and potential applications in food, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, including its biosynthesis, pharmacological effects, and case studies that highlight its relevance in clinical and industrial applications.
1. Biosynthesis of this compound
This compound is primarily produced through the Ehrlich pathway in yeast, particularly Saccharomyces cerevisiae. The biosynthetic process involves key enzymes such as aminotransferases and decarboxylases. A study demonstrated that the co-expression of the ARO8 and ARO10 genes in genetically engineered yeast strains significantly enhanced this compound production. The engineered strain achieved a yield of 3.24 g/L after 72 hours of fermentation, marking a notable advancement in microbial production methods for this compound .
2. Pharmacological Effects
This compound exhibits several pharmacological properties that are beneficial in various contexts:
- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Properties : Research indicates that this compound has antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for developing new antimicrobial agents .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, extracts containing this compound have shown a reduction in cell migration and induced apoptosis in cancer cell lines like HeLa and A549 .
3.1 Methanol Poisoning Case Study
A significant aspect of this compound's biological activity is its relation to methanol poisoning. A case study involving six patients at King Abdul Aziz Specialist Hospital highlighted the acute effects of methanol ingestion, which resulted in severe metabolic acidosis and visual impairment. The management protocols included administering antidotes like fomepizole and hemodialysis, underscoring the clinical relevance of understanding methanol's biological effects .
Patient | Age | Anion Gap (mmol/L) | Outcome |
---|---|---|---|
1 | 34 | 33.7 | Died |
2 | 29 | 38.4 | Died |
3 | 45 | 33.2 | Died |
4 | 38 | 25.4 | Survived |
5 | 50 | 23 | Survived |
6 | 42 | 23.7 | Survived |
This table summarizes the anion gap levels of patients with varying outcomes following methanol poisoning, indicating a correlation between higher anion gaps and mortality.
4. Conclusion
The biological activity of this compound is multifaceted, encompassing biosynthesis through engineered microorganisms, antioxidant and antimicrobial properties, as well as implications in clinical scenarios such as methanol poisoning. Further research is warranted to explore its full potential and applications across various fields.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying methionol in fermentation samples, and how can researchers ensure accuracy?
this compound’s volatility and low perception threshold (500 μg L⁻¹) require sensitive techniques like headspace-solid phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) . To ensure accuracy:
- Calibrate instruments using this compound standards.
- Account for matrix effects (e.g., ethanol content in wine) by spiking samples with known this compound concentrations.
- Report detection limits and recovery rates in supplementary materials .
Q. What key factors influence this compound concentration during alcoholic fermentation?
this compound synthesis is driven by:
- L-Methionine availability : Depletion of this precursor limits this compound production, necessitating controlled supplementation in media .
- Sulfur dioxide (SO₂) levels : Adding 40 mg L⁻¹ SO₂ increased this compound by 55% in wine fermentations due to altered NADPH/NADP+ redox balance .
- Yeast strain selection : Wine strains (e.g., Zymaflore F15) produce higher this compound than lab strains (e.g., BY4743) due to differences in Ehrlich pathway gene expression .
Q. How can researchers ensure reproducibility in this compound biosynthesis studies?
- Detailed experimental protocols : Include strain origins (e.g., ATCC numbers), growth media composition, and fermentation conditions (pH, temperature) .
- Characterize precursor availability : Monitor L-methionine depletion using HPLC or colorimetric assays .
- Validate results across biological replicates : Use at least triplicate fermentations and report standard deviations .
Advanced Research Questions
Q. How do genetic modifications in Ehrlich pathway genes (ARO8, ARO9, ARO10) differentially affect this compound production in lab versus industrial yeast strains?
- Single deletions : In wine strain F15, deleting ARO8 reduced this compound by 92%, while ARO9 deletion increased it by 46%, suggesting strain-specific regulatory mechanisms .
- Compensatory pathways : Double deletions (e.g., ARO8-ARO9) in F15 unexpectedly increased this compound, implying alternative enzymes (e.g., Bat1p) or pathways (e.g., methanethiol conversion) compensate .
- Methodological recommendations : Compare gene expression (RNA-seq) and enzyme activity (kinetic assays) across strains to identify compensatory mechanisms .
Q. How can researchers resolve contradictions in this compound biosynthesis data, such as the lack of effect from ARO10 deletion?
- Hypothesis testing : ARO10’s minimal role in this compound synthesis may reflect substrate specificity; test alternative decarboxylases via overexpression/knockout studies .
- Multi-omics integration : Combine proteomics (to identify active enzymes) and metabolomics (to track pathway intermediates) .
- Strain engineering : Construct ARO10 deletants in other industrial strains to assess conservation of findings .
Q. What experimental designs are optimal for disentangling genetic versus environmental effects on this compound production?
- Factorial design : Vary L-methionine concentration (0–200 mg L⁻¹) and SO₂ levels (0–50 mg L⁻¹) across wild-type and mutant strains .
- Time-series sampling : Collect samples at 24-hour intervals to correlate this compound levels with gene expression (qRT-PCR) .
- Statistical modeling : Use ANOVA to partition variance contributions from genetic (strain), environmental (SO₂), and interaction effects .
Q. How can researchers address reproducibility challenges in this compound studies, particularly across yeast strains?
- Strain metadata : Report strain lineage, culture sources, and growth history (e.g., pre-culture conditions) .
- Standardized protocols : Adopt community guidelines for fermentation parameters (e.g., O₂ levels, agitation) .
- Data sharing : Deposit raw GC-MS spectra and strain genotypes in public repositories (e.g., Zenodo) .
Q. Methodological Resources
- Analytical protocols : Refer to HS-SPME-GC-MS parameters in Crépin et al. (2017) and Hranilovic et al. (2019) .
- Strain engineering : Use CRISPR-Cas9 for targeted gene deletions in Saccharomyces cerevisiae .
- Data analysis : Employ open-source tools like XCMS for GC-MS peak integration .
Properties
IUPAC Name |
3-methylsulfanylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUGFKJYCPYHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060128 | |
Record name | 3-(Methylthio)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour | |
Record name | (3-Methylthio)propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 90.00 °C. @ 13.00 mm Hg | |
Record name | 3-(Methylthio)-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in alcohol, propylene glycol and oils | |
Record name | (3-Methylthio)propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.027-1.033 | |
Record name | (3-Methylthio)propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
505-10-2 | |
Record name | 3-(Methylthio)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Methylthio)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLTHIO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1E1U441XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Methylthio)-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.